Ethyl alpha-allylcyclopent-2-ene-1-acetate
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Overview
Description
Ethyl alpha-allylcyclopent-2-ene-1-acetate is an organic compound with the molecular formula C12H18O2. It is known for its unique structure, which includes a cyclopentene ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl alpha-allylcyclopent-2-ene-1-acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentadiene with allyl bromide in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions typically include:
Temperature: Room temperature to 60°C
Catalysts: Base such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes:
Raw Materials: Cyclopentadiene, allyl bromide, ethyl acetate
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-allylcyclopent-2-ene-1-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Ethyl alpha-allylcyclopent-2-ene-1-acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl alpha-allylcyclopent-2-ene-1-acetate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic reactions.
Interact with Receptors: Modulate receptor activity and signal transduction pathways.
Affect Cellular Processes: Influence cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl alpha-allylcyclopent-2-ene-1-acetate can be compared with other similar compounds, such as:
Ethyl cyclopent-2-ene-1-acetate: Lacks the allyl group, resulting in different reactivity and applications.
Allyl cyclopent-2-ene-1-acetate: Lacks the ethyl ester group, affecting its solubility and chemical behavior.
Cyclopent-2-ene-1-acetic acid: The acid form, which has different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopentene ring, allyl group, and ethyl ester, which confer distinct chemical and physical properties.
Properties
CAS No. |
84682-17-7 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 2-cyclopent-2-en-1-ylpent-4-enoate |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h3,5,8,10-11H,1,4,6-7,9H2,2H3 |
InChI Key |
LLGQUDIFQHRDGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C1CCC=C1 |
Origin of Product |
United States |
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